

Dichrostachys glomerata Extract vs. Placebo in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glomeratose A*

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This guide provides a comprehensive comparison of the performance of a standardized extract of *Dichrostachys glomerata* fruit pods against a placebo, based on data from randomized, double-blind, placebo-controlled clinical trials. The extract, referred to herein by its research name DYG-400® (also marketed as Dyglomera® and Somnoril®), has been investigated for its effects on weight management, metabolic health, mood, and sleep.

Summary of Quantitative Data

The following tables summarize the key quantitative outcomes from clinical studies comparing DYG-400® to a placebo.

Table 1: Effects on Weight Management and Food Cravings

Parameter	DYG-400® Group	Placebo Group	Duration	p-value
Weight Loss (lbs)	4.11	2.19	60 days	p = 0.05 ^[1]
Reduction in Body Weight (kg)	6.73	-	12 weeks	p < 0.05
Reduction in Body Fat Percentage (%)	22.85	-	12 weeks	p < 0.05
Food Cravings Reduction	Significant Reduction	No Significant Change	30 and 60 days	p < 0.001 ^[1]

Table 2: Effects on Mood and Health-Related Quality of Life

Parameter	DYG-400® Group	Placebo Group	Duration	p-value
Perceived Stress	Improved	No Significant Change	60 days	p < 0.001 ^[1]
Mood	Improved	No Significant Change	60 days	p = 0.017 ^[1]
Anxiety	Decreased	Decreased (at 30 days)	60 days	p < 0.001 ^[1]
Health-Related Quality of Life	Improved	No Significant Change	60 days	p < 0.001 ^[1]

Table 3: Effects on Sleep Quality

Parameter	DYG-400® Group	Placebo Group	Duration	p-value
Insomnia Severity Index	Improved	Initial improvement, then decline	60 days	Significant improvement for DYG-400® [2] [3]
Objective Sleep Score (Oura Ring)	Improved	Declined	60 days	$p < 0.05$ [2] [3]
Deep Sleep Duration	Improved	Declined	60 days	$p < 0.05$ [2] [3]
Sleep Latency	Improved	Worsened	60 days	$p < 0.05$ [2] [3]
Time Awake at Night	Improved	Worsened	60 days	$p < 0.05$ [2] [3]

Experimental Protocols

Key Study Design: Randomized, Double-Blind, Placebo-Controlled Trial

A representative study protocol involved the following:

- Participants: Overweight and mildly obese adults.[\[1\]](#)
- Intervention: Participants were randomly assigned to receive either 300 mg/day of a standardized *Dichrostachys glomerata* fruit pod extract (DYG-400®) or a placebo (rice protein, 300 mg/day).[\[1\]](#)
- Duration: The intervention period was 60 days.[\[1\]](#)
- Assessments: A variety of self-report questionnaires and objective measurements were used at baseline, day 30, and day 60. These included:
 - Weight: Measured at each time point.[\[1\]](#)

- Food Cravings Questionnaire: To assess cravings.[1]
- CDC Health-Related Quality of Life: To measure overall well-being.[1]
- Perceived Stress Scale: To evaluate stress levels.[1]
- Trait Anxiety Inventory: To assess anxiety.[1]
- Profile of Mood States: To track mood changes.[1]
- Insomnia Severity Index and Oura Ring: For sleep studies.[2][3]
- Data Analysis: General linear models with repeated measures were used to analyze the data.[1]

Mechanism of Action & Signaling Pathways

Dichrostachys glomerata extract is believed to exert its effects through multiple mechanisms.[4] [5] These include the modulation of key metabolic hormones and the activation of cellular energy sensors.

Hormonal Modulation

The extract has been shown to modulate several hormones involved in metabolism, appetite, and satiety:

- GLP-1 (Glucagon-like peptide-1): Increases GLP-1, which stimulates insulin release, helps maintain stable blood sugar, reduces hunger, and promotes a feeling of fullness.[4]
- Leptin and Adiponectin: Restores sensitivity to these hormones, which are crucial for regulating appetite and satiety.[4]
- Insulin: Increases insulin sensitivity, which aids the body in converting sugar into energy instead of storing it as fat.[4]

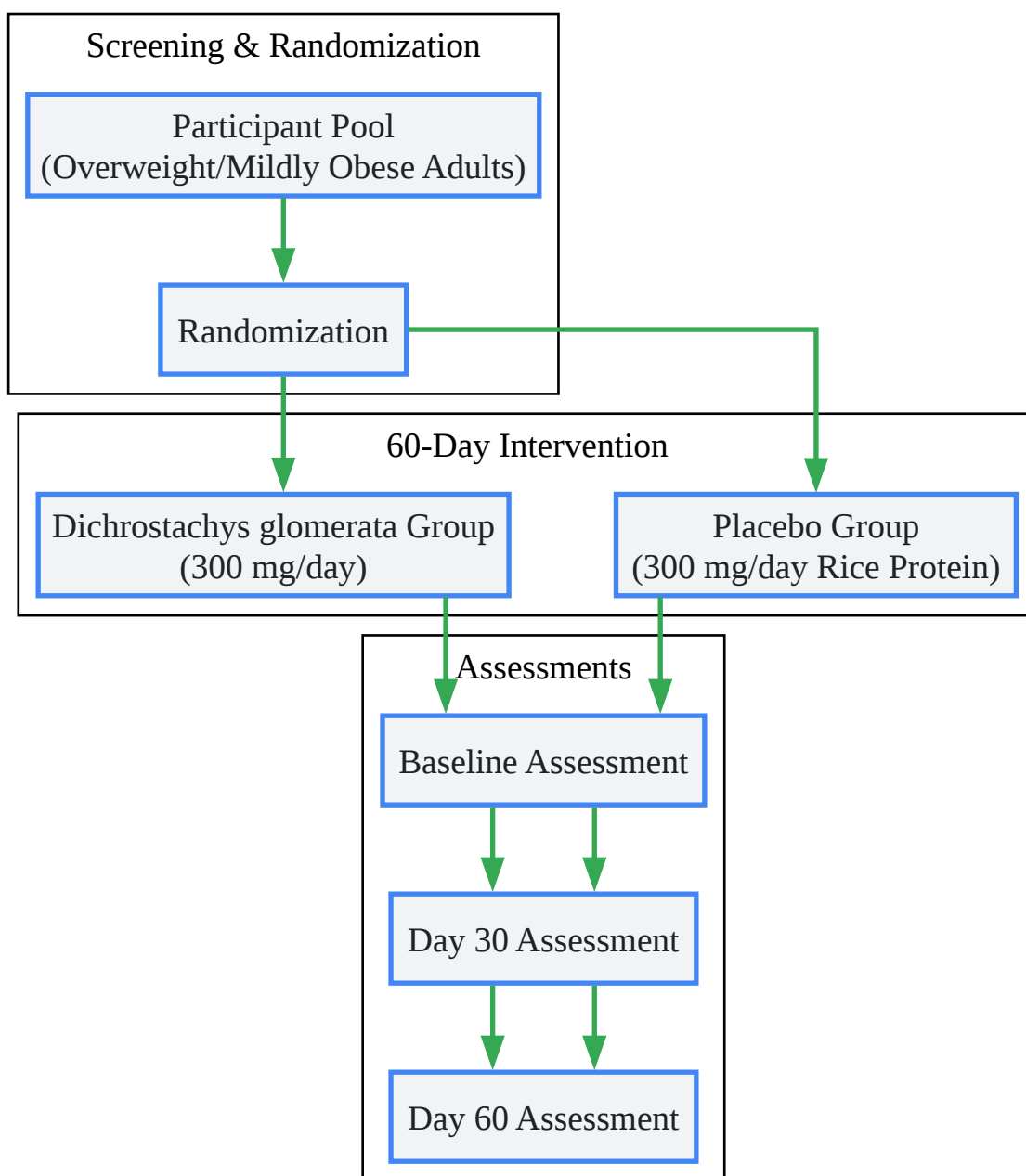
AMPK Signaling Pathway

Research suggests that the anti-obesity effects of the extract are associated with the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[5] AMPK is a master regulator

of cellular energy homeostasis.

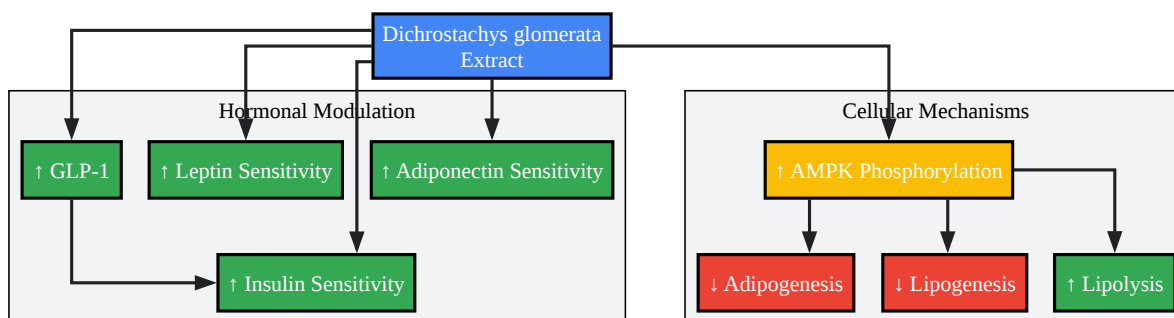
- Inhibition of Adipogenesis and Lipogenesis: Activation of AMPK by the extract inhibits the processes of fat cell formation (adipogenesis) and fat synthesis (lipogenesis) in white adipose tissues.[5]
- Promotion of Lipolysis: The extract promotes the breakdown of fats (lipolysis) by increasing the expression of proteins involved in this process.[5]

Visualizations



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Caption: Experimental workflow of a randomized placebo-controlled trial.



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Caption: Proposed mechanism of action and signaling pathways.

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- To cite this document: BenchChem. [Dichrostachys glomerata Extract vs. Placebo in Clinical Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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